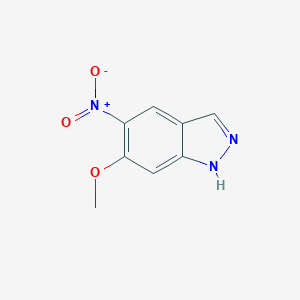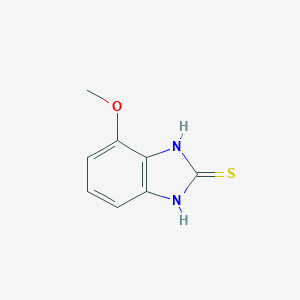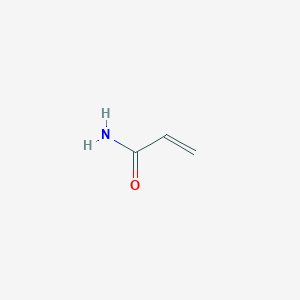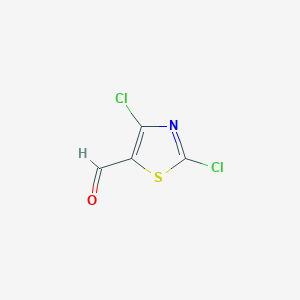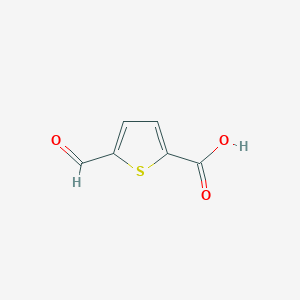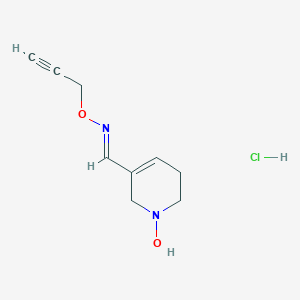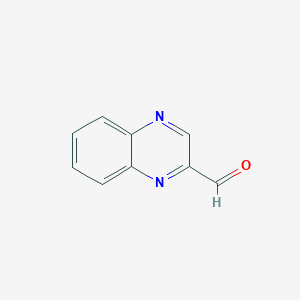![molecular formula C6H5N3O3S B121990 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one CAS No. 152382-59-7](/img/structure/B121990.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is a heterocyclic compound that has gained significant attention due to its potential applications in various scientific fields. This compound is also known as PTD, and it is widely used in the synthesis of other compounds due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes and proteins in the body. For example, PTD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects:
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). PTD has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one in lab experiments is its unique structure and properties. PTD can be easily synthesized, and it exhibits a wide range of biological activities. However, one of the limitations of using PTD in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are many future directions for the research of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one. One possible direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific targets for drug development. Additionally, further research is needed to evaluate the safety and efficacy of PTD in preclinical and clinical trials.
Synthesis Methods
The synthesis of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one can be achieved through different methods. One of the most common methods involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with maleic anhydride in the presence of a catalyst. This reaction produces PTD as a white crystalline solid with a melting point of 240-242°C.
Scientific Research Applications
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. PTD has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
152382-59-7 |
|---|---|
Product Name |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
Molecular Formula |
C6H5N3O3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C6H5N3O3S/c10-6-8-4-1-2-7-3-5(4)13(11,12)9-6/h1-3H,(H2,8,9,10) |
InChI Key |
ZCFSUOKWAKRKMN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
synonyms |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one,1,1-dioxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




